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molecular formula C9H8N2O4 B143949 5-Nitroindoline-7-carboxylic acid CAS No. 133433-66-6

5-Nitroindoline-7-carboxylic acid

Cat. No. B143949
M. Wt: 208.17 g/mol
InChI Key: UGSBYHSBFBUBJO-UHFFFAOYSA-N
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Patent
US05242912

Procedure details

Into concentrated hydrochloric acid (63.6 ml) was dissolved N-acetyl-7-cyano-5-nitroindoline (5.3 g), which was then subjected to stirring at 140° C. for 45 minutes. The reaction mixture was cooled to 0° C. to give deposited crystal, which was then collected by filtration. The obtained crude crystal was suspended into water (50 ml), and was rendered basic by adding 50% sodium hydroxide, and the insoluble matter was collected by filtration. After adding concentrated hydrochloric acid to the filtrate, the deposited crystal was collected by filtration and dried to give the intended compound 3.7 g (77.1%) as yellow powder. M.P.: 294°-297° C. (decomp.)
Quantity
63.6 mL
Type
reactant
Reaction Step One
Name
N-acetyl-7-cyano-5-nitroindoline
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
77.1%

Identifiers

REACTION_CXSMILES
Cl.C([N:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[CH:11][C:12]=2[C:14]#N)[CH2:7][CH2:6]1)(=O)C.[OH-:19].[Na+].[OH2:21]>>[N+:16]([C:10]1[CH:9]=[C:8]2[C:13](=[C:12]([C:14]([OH:21])=[O:19])[CH:11]=1)[NH:5][CH2:6][CH2:7]2)([O-:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
63.6 mL
Type
reactant
Smiles
Cl
Name
N-acetyl-7-cyano-5-nitroindoline
Quantity
5.3 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)C#N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
to stirring at 140° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
was then collected by filtration
CUSTOM
Type
CUSTOM
Details
The obtained crude crystal
FILTRATION
Type
FILTRATION
Details
the insoluble matter was collected by filtration
ADDITION
Type
ADDITION
Details
After adding concentrated hydrochloric acid to the filtrate
FILTRATION
Type
FILTRATION
Details
the deposited crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CCNC2=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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